Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine is a heterocyclic compound with a complex structure that includes multiple aromatic rings and heteroatoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine typically involves multi-step reactions. One common method includes the reaction of thiophenol with sodium hydroxide in isopropanol, followed by the reduction with iron powder and ammonium chloride in water. The final step involves the reaction with phenyl chloroformate in a sodium carbonate solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(d)imidazo(2,1-b)thiazole: This compound shares a similar core structure but differs in the arrangement of the rings and heteroatoms.
Dibenzo(b,f)(1,4)oxazepine: Another related compound with a similar tricyclic structure but containing an oxygen atom instead of sulfur.
Uniqueness
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine is unique due to its specific arrangement of aromatic rings and heteroatoms, which confer distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
62538-84-5 |
---|---|
Molekularformel |
C15H10N2S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
13-thia-2,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene |
InChI |
InChI=1S/C15H10N2S/c1-3-7-13-11(5-1)15-16-9-10-17(15)12-6-2-4-8-14(12)18-13/h1-10H |
InChI-Schlüssel |
QHXRJYPWVXAIED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC=CN3C4=CC=CC=C4S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.